Superior CCK‑B vs. CCK‑A Selectivity of PD 134922 Compared to L‑365,260 in Radioligand Binding Assays
In a direct head‑to‑head radioligand binding assay using [125I]CCK‑8 in rat brain cortex (CCK‑B) and rat pancreas (CCK‑A), PD 134922 exhibited a Ki of 0.18 nM at CCK‑B and 2,500 nM at CCK‑A, yielding a selectivity ratio (CCK‑A/CCK‑B) of 13,889 [1]. Under identical conditions, the comparator L‑365,260 showed a Ki of 0.47 nM at CCK‑B and 190 nM at CCK‑A, with a selectivity ratio of 404 [1]. Thus, PD 134922 provides 34‑fold greater selectivity over CCK‑A.
| Evidence Dimension | Binding affinity (Ki) and selectivity ratio (CCK‑A/CCK‑B) |
|---|---|
| Target Compound Data | CCK‑B Ki = 0.18 nM; CCK‑A Ki = 2500 nM; selectivity = 13889 |
| Comparator Or Baseline | L‑365,260: CCK‑B Ki = 0.47 nM; CCK‑A Ki = 190 nM; selectivity = 404 |
| Quantified Difference | PD 134922 selectivity is 34.4‑fold higher (13889 vs. 404) |
| Conditions | Competition binding assay with [125I]CCK‑8; rat brain cortex (CCK‑B) and rat pancreas (CCK‑A); 25 °C; n=3 independent experiments. |
Why This Matters
For procurement, PD 134922 minimises off‑target CCK‑A activation (e.g., pancreatic secretion, smooth muscle contraction) at concentrations required for full CCK‑B blockade, ensuring cleaner pharmacological data.
- [1] Patel, S., Smith, A. J., & Tattersall, F. D. (1994). Comparative study of PD 134922 and L‑365,260 at cholecystokinin receptors. Journal of Pharmacology and Experimental Therapeutics, 270(2), 584–591. View Source
